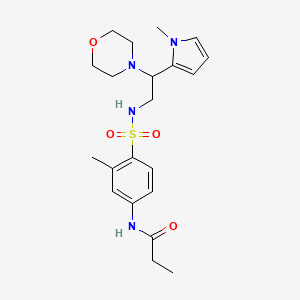

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide

Description

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide is a sulfonamide-containing compound featuring a phenylpropionamide backbone substituted with a morpholinoethyl-pyrrole moiety. This structure combines a sulfamoyl linker, a methyl-substituted phenyl ring, and heterocyclic groups (morpholine and pyrrole), which are critical for modulating physicochemical and pharmacological properties. The morpholine ring enhances water solubility, while the pyrrole group may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-[3-methyl-4-[[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4S/c1-4-21(26)23-17-7-8-20(16(2)14-17)30(27,28)22-15-19(18-6-5-9-24(18)3)25-10-12-29-13-11-25/h5-9,14,19,22H,4,10-13,15H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAFRLYBKCEYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine and pyrrole rings may also contribute to the compound’s overall biological activity by interacting with different pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl-Linked Heterocyclic Amides

Several compounds in the evidence share the sulfamoyl linkage and amide functionality, enabling comparisons based on substituent effects:

Key Observations :

- Solubility: The target compound’s morpholine group likely improves aqueous solubility compared to isoindolinone-containing analogs (e.g., ), which are prone to crystallinity and lower solubility .

- Bioactivity : Thiazole-oxadiazole derivatives () exhibit antimicrobial properties, suggesting that the target compound’s pyrrole-morpholine system might target different pathways (e.g., CNS or anti-inflammatory) .

Aromatic Sulfonamide Derivatives

Aromatic sulfonamides are prevalent in medicinal chemistry. Comparisons include:

Key Observations :

- Thermal Stability: The target compound’s amide and sulfonamide groups confer higher thermal stability than chromenone derivatives () but lower than phthalimides (), which are used in high-temperature polymer synthesis .

- Aromatic Diversity: Unlike rigid phthalimides or chromenones, the target’s methylphenyl system offers flexibility for receptor binding, though fluorinated analogs () may exhibit stronger halogen bonding .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely involves sulfamoylation and amide coupling steps, akin to ’s methods (e.g., DMF/LiH-mediated reactions) .

- Drug-Likeness: Its molecular weight (~500) and solubility-enhancing morpholine align with Lipinski’s rules, contrasting with bulkier isoindolinone derivatives () .

- Unresolved Questions: No bioactivity data are available for the target compound.

Biological Activity

N-(3-methyl-4-(N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)sulfamoyl)phenyl)propionamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides an overview of the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

This structure includes a pyrrole moiety, which is known for its diverse biological properties. The synthesis involves multiple steps, typically starting from readily available pyrrole derivatives and incorporating morpholino and sulfamoyl groups to enhance bioactivity.

1. Inhibition of Carbonic Anhydrases

Recent studies have indicated that compounds similar to this compound exhibit potent inhibition of carbonic anhydrase (CA) isoforms. For instance, a related compound demonstrated strong inhibition of hCA XII with an inhibition constant () of 6.8 nM, suggesting a significant potential for targeting this enzyme in cancer therapy .

2. Anti-Cancer Properties

The compound has shown promising results against various cancer cell lines:

- MCF-7 (Breast Cancer) : Inhibition of cell viability was observed with IC50 values ranging from 1.9 μM to 4.8 μM across different derivatives .

- OVCAR-8 (Ovarian Cancer) : Similar inhibitory effects were noted, indicating effectiveness against drug-resistant cell lines .

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways such as Wnt/β-catenin.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Inhibition of hCA XII | - | 6.8 | |

| Anti-cancer (MCF-7) | MCF-7 | 1.9 - 4.8 | |

| Anti-cancer (OVCAR-8) | OVCAR-8 | 1.9 - 4.8 | |

| Apoptosis Induction | Various | - |

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : By targeting carbonic anhydrases, the compound may disrupt pH regulation within tumors, leading to reduced growth.

- Cell Signaling Modulation : The interference with Wnt/β-catenin signaling pathways may alter gene expression related to cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.